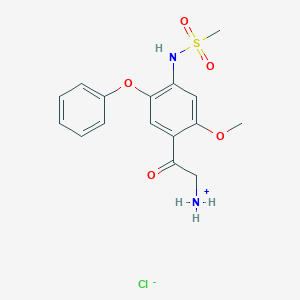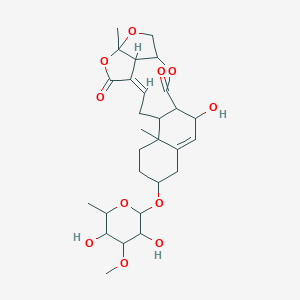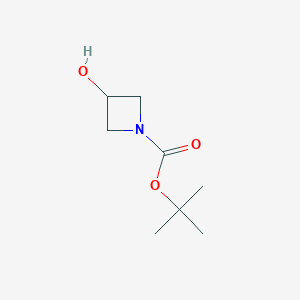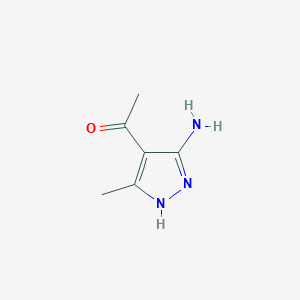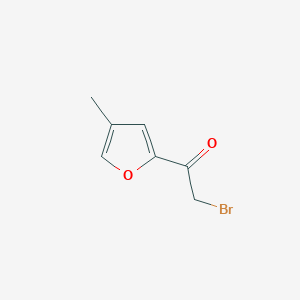
2-Bromo-1-(4-methylfuran-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-methylfuran-2-yl)ethanone is a chemical compound that belongs to the family of α-bromoacetophenones. It is a useful intermediate in the synthesis of various organic compounds and is widely used in scientific research.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(4-methylfuran-2-yl)ethanone is not well understood. However, it is believed to act as an alkylating agent, which can modify the structure of proteins and DNA, leading to cell death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Bromo-1-(4-methylfuran-2-yl)ethanone are not well studied. However, it is known to be toxic and can cause skin irritation and respiratory problems upon exposure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Bromo-1-(4-methylfuran-2-yl)ethanone in lab experiments are its high reactivity and versatility in organic synthesis. However, its toxicity and potential health hazards pose limitations to its use.
Zukünftige Richtungen
There are several future directions for the research and application of 2-Bromo-1-(4-methylfuran-2-yl)ethanone. One direction is to study its mechanism of action and its potential as an anticancer agent. Another direction is to develop safer and more efficient synthesis methods for this compound. Additionally, its potential as a chiral reagent in asymmetric synthesis should be explored further.
Synthesemethoden
The synthesis of 2-Bromo-1-(4-methylfuran-2-yl)ethanone can be achieved through several methods. One of the most common methods is the reaction of 4-methyl-2-furoic acid with thionyl chloride to form 4-methyl-2-furoyl chloride. This intermediate is then reacted with magnesium bromide to form the Grignard reagent, which is further reacted with ethyl bromide to form 2-Bromo-1-(4-methylfuran-2-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-methylfuran-2-yl)ethanone is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is used in the synthesis of furan derivatives, which have potential applications in the pharmaceutical industry as antimicrobial, antitumor, and anti-inflammatory agents. It is also used in the synthesis of chiral compounds and as a reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
133674-82-5 |
|---|---|
Produktname |
2-Bromo-1-(4-methylfuran-2-yl)ethanone |
Molekularformel |
C7H7BrO2 |
Molekulargewicht |
203.03 g/mol |
IUPAC-Name |
2-bromo-1-(4-methylfuran-2-yl)ethanone |
InChI |
InChI=1S/C7H7BrO2/c1-5-2-7(10-4-5)6(9)3-8/h2,4H,3H2,1H3 |
InChI-Schlüssel |
ZCTGRJNSDIAYBB-UHFFFAOYSA-N |
SMILES |
CC1=COC(=C1)C(=O)CBr |
Kanonische SMILES |
CC1=COC(=C1)C(=O)CBr |
Synonyme |
Ethanone, 2-bromo-1-(4-methyl-2-furanyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)
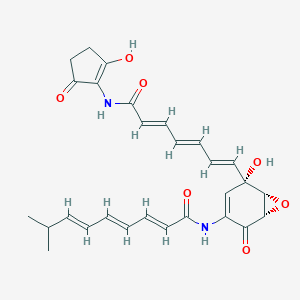
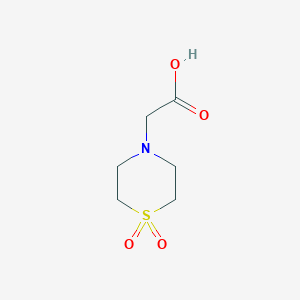
![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)
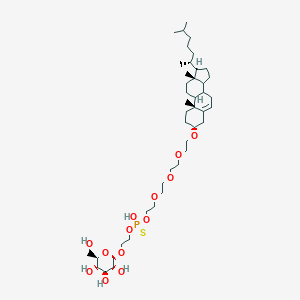
![2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid](/img/structure/B137453.png)
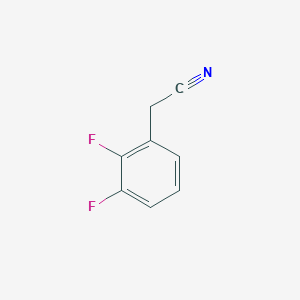
![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)
